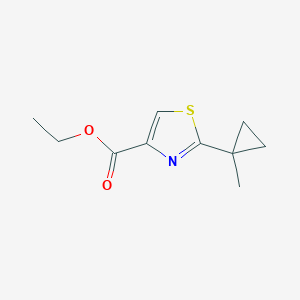

Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate

Description

Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

ethyl 2-(1-methylcyclopropyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H13NO2S/c1-3-13-8(12)7-6-14-9(11-7)10(2)4-5-10/h6H,3-5H2,1-2H3 |

InChI Key |

GJPLYRFEYYNPCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2(CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization and esterification . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Step 1: Formation of the Thiazole Core

-

Reagents : α-haloketones (e.g., ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide) and thiourea derivatives.

-

Mechanism : Cyclization under reflux conditions (e.g., ethanol) to form the thiazole ring .

Step 2: Substitution at the 2-Position

-

Target substituent : 1-Methylcyclopropyl group.

-

Method : Nucleophilic substitution or coupling reactions (e.g., using Grignard reagents or transition metal-catalyzed cross-coupling).

Hydrogen Bonding and Intermolecular Interactions

For analogous thiazole derivatives (e.g., Ethyl 2-[(4-methylpyridin-2-yl)amino)-4-(pyridin-2-yl)thiazole-5-carboxylate ), structural studies highlight:

Transesterification Reactions

-

Conditions : Methanol- d 4 during recrystallization can lead to partial transesterification, forming mixed solid solutions (e.g., ethyl and d 3-methyl esters) .

Comparative Analysis of Thiazole Derivatives

Research Gaps

The provided sources do not explicitly address Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate . To obtain specific data for this compound, further literature searches in databases like SciFinder or Reaxys are recommended.

Scientific Research Applications

Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

- Ethyl 2-(1-Methylcyclopropyl)thiazole-5-carboxylate

- Ethyl 2-(1-Methylcyclopropyl)thiazole-3-carboxylate

- Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxamide

Comparison: Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Biological Activity

Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

This compound is characterized by its thiazole ring, which is known for conferring various biological activities. The compound features a carboxylate group that enhances its solubility and reactivity, making it a suitable candidate for further modifications.

Antimicrobial Activity

Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit activity against a range of bacteria and fungi. For instance, derivatives have shown promising results against strains such as Bacillus subtilis and Aspergillus niger with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of thiazole derivatives is well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation in breast cancer (MCF7), colon cancer (HT29), and lung cancer (NCI-H522) cell lines, with IC50 values ranging from 0.1 µM to 10 µM depending on the specific derivative and the target cell line .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of thiazole derivatives have shown that they can inhibit key inflammatory mediators. This compound has been reported to reduce the production of pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the thiazole ring via cyclization reactions.

- Alkylation with 1-methylcyclopropyl groups to introduce substituents.

- Esterification to obtain the ethyl ester form.

A detailed structure-activity relationship (SAR) analysis reveals that modifications at the thiazole ring or the carboxylic acid moiety can significantly influence biological activity. For example, substituents at the 5-position of the thiazole ring have been shown to enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity : A study evaluated the compound against a panel of human tumor cell lines using the MTT assay, revealing significant cytotoxicity with IC50 values as low as 0.124 µM for leukemia cells .

- Antimicrobial Testing : In another study, derivatives were tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole intermediates. For example, thiourea derivatives can react with α-bromoesters under basic conditions to form thiazole cores. Cyclopropane derivatives, such as 1-methylcyclopropane precursors, are introduced via nucleophilic substitution or cross-coupling reactions. Key steps include:

- Condensation : Reaction of ethyl 2-bromoacetate with thiourea derivatives in basic media (e.g., NaHCO₃) to form the thiazole ring .

- Cyclopropane incorporation : Use of cyclopropane-containing reagents (e.g., 1-methylcyclopropyl magnesium bromide) in anhydrous solvents like THF, followed by purification via silica gel chromatography .

- Esterification : Final esterification steps with ethyl chloroformate in the presence of triethylamine .

Q. What characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns and cyclopropane integration (e.g., characteristic upfield shifts for cyclopropane protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared spectroscopy (IR) : Identification of ester carbonyl (C=O) and thiazole ring vibrations .

Q. What safety protocols should be followed during synthesis?

- Hazard mitigation : Use fume hoods due to volatile reagents (e.g., dichloromethane, THF).

- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye contact with irritants like thiourea or manganese dioxide .

- Waste disposal : Segregate halogenated solvents and heavy metal residues (e.g., MnO₂) according to institutional guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thiazole-cyclopropane coupling?

Key variables include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with optimized ligand ratios to reduce side products .

- Temperature control : Low-temperature (−78°C) lithiation for cyclopropane intermediates to prevent ring opening .

- Solvent polarity : Use of anhydrous DMF or THF to stabilize reactive intermediates .

Example: A 95% yield was achieved for a bromothiazole intermediate using MnO₂ oxidation in dichloromethane under inert conditions .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT calculations) .

- Impurity analysis : Use HPLC-MS to detect by-products (e.g., hydrolyzed esters) that may skew NMR interpretations .

- Dynamic effects : Consider rotational barriers in cyclopropane-thiazole systems that may cause splitting in NMR spectra .

Q. What strategies are effective for studying the biological activity of this compound?

- In vitro assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT). For example, structurally similar thiazole derivatives show IC₅₀ values <10 μM in cancer cell lines .

- Structure-activity relationship (SAR) : Modify the cyclopropane substituents or ester groups to assess impact on bioactivity .

- Mechanistic studies : Use fluorescence microscopy or flow cytometry to evaluate apoptosis induction or cell cycle arrest .

Q. How can computational tools aid in retrosynthetic planning for derivatives?

- Retrosynthesis algorithms : Tools like Pistachio or Reaxys databases predict feasible routes by analyzing bond disconnections and reagent compatibility .

- DFT calculations : Model transition states for cyclopropane-thiazole coupling to identify energetically favorable pathways .

Example: AI-driven platforms have successfully predicted one-step syntheses for thiazole esters using α-bromoacetate and thiourea precursors .

Q. What methods are used to control stereochemistry in cyclopropane-containing thiazoles?

- Chiral auxiliaries : Use of tert-butylsulfinamide to induce enantioselectivity during cyclopropane formation .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to achieve >90% enantiomeric excess (ee) .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) to separate diastereomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.